molecular formula C7H7Cl2F2N B2375512 4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride CAS No. 2309473-82-1

4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride

Cat. No.: B2375512
CAS No.: 2309473-82-1
M. Wt: 214.04
InChI Key: DHXWSKVEOTVYHK-UHFFFAOYSA-N
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Description

4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 4-position and a difluoromethyl group at the 3-position of the pyridine ring. This compound is often used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride typically involves the chloromethylation of 3-(difluoromethyl)pyridine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridine derivatives.

Scientific Research Applications

4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The difluoromethyl group can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine;hydrochloride: Lacks the difluoromethyl group, making it less electron-withdrawing.

    3-(Chloromethyl)-4-(difluoromethyl)pyridine;hydrochloride: Positional isomer with different reactivity.

    4-(Bromomethyl)-3-(difluoromethyl)pyridine;hydrochloride: Bromine atom instead of chlorine, leading to different reactivity and selectivity.

Uniqueness

4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and difluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

4-(chloromethyl)-3-(difluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N.ClH/c8-3-5-1-2-11-4-6(5)7(9)10;/h1-2,4,7H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXWSKVEOTVYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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